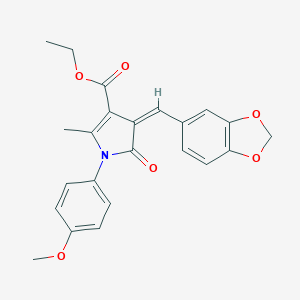
ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a pyrrole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells, inhibiting the activity of inflammatory enzymes, and disrupting the bacterial membrane.
Biochemical and Physiological Effects:
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit different biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and disrupt the bacterial membrane. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for the study of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. These include:
1. Further investigation of its mechanism of action and structure-activity relationships to optimize its potency and selectivity.
2. Development of new synthetic methods and strategies to improve its yield, purity, and scalability.
3. Exploration of its potential as a lead compound for the development of new drugs for cancer, inflammation, and microbial infections.
4. Investigation of its potential as a building block for the synthesis of functional materials with specific properties and applications.
5. Study of its potential as a catalyst for different reactions, including asymmetric catalysis and green chemistry.
Conclusion:
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising chemical compound that has been studied for its potential application in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated, and several potential future directions for its study have been identified. Further research is needed to fully understand its potential and to develop new applications for its use.
Synthesemethoden
There are different methods for synthesizing ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One of the most common methods involves the condensation of 4-methoxybenzaldehyde and 3,4-methylenedioxyphenylacetic acid, followed by cyclization and esterification. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against different cancer cell lines. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent. In material science, it has been studied for its potential as a building block for the synthesis of functional materials. In catalysis, it has been studied for its potential as a catalyst in different reactions.
Eigenschaften
Produktname |
ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molekularformel |
C23H21NO6 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
ethyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21NO6/c1-4-28-23(26)21-14(2)24(16-6-8-17(27-3)9-7-16)22(25)18(21)11-15-5-10-19-20(12-15)30-13-29-19/h5-12H,4,13H2,1-3H3/b18-11- |
InChI-Schlüssel |
ILUWZMULZHVXCJ-WQRHYEAKSA-N |
Isomerische SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298915.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298917.png)
![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)